ACC2 Potency: CAS 955635-46-8 vs. In-Patent Structural Analog (US8470841, Example 40)
CAS 955635-46-8 (US8470841, Example 35) inhibits human ACC2 with an IC50 of 30 nM, as measured by a luminometric assay at pH 7.5 and 37 °C [1]. A structurally related compound from the same patent, Example 40 (CHEMBL1630717; BDBM97614), exhibits an ACC2 IC50 of 700 nM under comparable assay conditions [2]. This represents a 23.3-fold potency advantage for CAS 955635-46-8. Both compounds share core structural features but differ in the eastern aryl ether linkage architecture, demonstrating that the specific tetrahydroisoquinoline-chromene-carboxamide connectivity in CAS 955635-46-8 provides a significant potency enhancement.
| Evidence Dimension | Human ACC2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (human ACC2, luminometric assay, pH 7.5, 37 °C) |
| Comparator Or Baseline | US8470841 Example 40 (CHEMBL1630717): IC50 = 700 nM (human ACC2, ATP consumption assay) |
| Quantified Difference | 23.3-fold greater potency for CAS 955635-46-8 vs. Example 40 |
| Conditions | Human recombinant ACC2; luminometric assay (target compound) and ATP consumption assay (comparator); both at pH 7.5 |
Why This Matters
For researchers seeking maximal ACC2 target engagement at minimal compound concentration, CAS 955635-46-8 offers a 23-fold potency advantage over the closest in-patent structural comparator, enabling lower dosing in cellular and in vivo studies with reduced off-target risk.
- [1] BindingDB. BDBM97610 (CHEMBL1630715): ACC2 IC50 = 30 nM, pH 7.5, 37 °C; luminometric assay for ACC enzymatic activity. Curated from US8470841, Example 35. View Source
- [2] BindingDB. BDBM97614 (CHEMBL1630717): ACC2 IC50 = 700 nM; inhibition of N-terminal His-tagged human recombinant ACC2 by ATP consumption assay. Curated from US8470841, Example 40. View Source
